Diphenylmagnesium
Description
Diphenylmagnesium (Ph₂Mg) is a diarylmagnesium compound characterized by two phenyl groups bonded to a magnesium center. It is typically stabilized by Lewis base ligands such as tetrahydrofuran (THF) or tetramethylethylenediamine (TMEDA). Its structure in the TMEDA-coordinated form, [Ph₂Mg(tmeda)], adopts a tetrahedral geometry around magnesium, with phenyl rings exhibiting slight distortions . Ph₂Mg is a versatile reagent in organic synthesis, particularly in polymerization catalysis and the formation of intermetallic complexes .
Properties
CAS No. |
555-54-4 |
|---|---|
Molecular Formula |
C12H10Mg |
Molecular Weight |
178.51 g/mol |
IUPAC Name |
magnesium;benzene |
InChI |
InChI=1S/2C6H5.Mg/c2*1-2-4-6-5-3-1;/h2*1-5H;/q2*-1;+2 |
InChI Key |
WRYKIHMRDIOPSI-UHFFFAOYSA-N |
SMILES |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Mg+2] |
Canonical SMILES |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Mg+2] |
Other CAS No. |
555-54-4 |
physical_description |
Magnesium diphenyl appears as a whitish to gray crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. Used to make other chemicals. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Organomagnesium Compounds
Structural and Coordination Properties
Key Findings :
- Steric effects significantly influence coordination behavior. For example, o-tolylmagnesium bromide cannot achieve a coordination number higher than 4 due to methyl group hindrance, whereas Ph₂Mg accommodates up to five ligands under specific conditions .
- Ph₂Mg exhibits greater versatility in forming intermetallic complexes (e.g., [Ph₃MgLi]) compared to alkylmagnesium analogs like di-n-butylmagnesium .
Reactivity in Chemical Transformations
Reductive Capacity in Oxide Systems
Both Ph₂Mg and di-n-butylmagnesium fail to intercalate Mg²⁺ into α-MnO₂, instead producing amorphous MgO via conversion reactions. This suggests that the organic substituents (aryl vs.
Schlenk Equilibrium Dynamics
Ph₂Mg participates in Schlenk equilibria when reacted with bidentate ligands like (Ph₂P)(DIPP)nacnac−H, favoring homoleptic complexes (e.g., [(Ph₂P)(DIPP)nacnac]₂Mg) over heteroleptic species. This contrasts with dibenzylmagnesium, which shows similar tendencies but varies in solubility and ligand exchange rates .
Solubility and Stability
| Compound | Solubility in Ether/THF | Stability in Dioxane | Notable Adducts |
|---|---|---|---|
| Ph₂Mg | High | Unstable | [Ph₂Mg(thf)₂], [Ph₂Mg(tmeda)] |
| o-Tolylmagnesium bromide | Moderate | Stable* | [(oTol)₂Mg(dx)₂] |
| Di-n-butylmagnesium | High | Stable | [Mg(nBu)₂(thf)₂] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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